(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-((2-methylallyl)oxy)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.331. The purity is usually 95%.
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Scientific Research Applications
Vibrational and Electronic Absorption Spectra
A study investigated the vibrational and electronic properties of a similar compound, "(Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one," using experimental techniques and density functional theory (DFT). The study found good agreement between the observed and calculated values of vibrational frequencies, indicating the compound's potential for fluorescence microscopic imaging studies in the yellow region (Veeraiah et al., 2012).
Synthesis of trans-1,2-Disubstituted Epoxides
Another research focused on the synthesis of trans-1,2-disubstituted epoxides using 4-nitrobenzylidenedimethylsulfurane, demonstrating a methodology for generating semi-stabilized sulfonium ylides and reacting them with various substituted benzaldehydes and benzylideneacetophenone (Tewari et al., 1980).
Derivatives of Griseofulvin from Mangrove Endophytic Fungus
Research identified two new compounds, including a benzofuran derivative, from a mangrove endophytic fungus, showing moderate antitumor and antimicrobial activity. This highlights the potential biological applications of benzofuran compounds (Xia et al., 2011).
Nitration and Reduction Reactions
A study described the nitration of 9-benzylidene-4-azafluorene leading to a nitrobenzylidene derivative and its subsequent reduction, outlining a synthesis pathway for enamines and oximes, which could be relevant for the synthesis or modification of benzofuran derivatives (Varlamov et al., 1991).
Reactions with Furans
Research on the reactions of benzhydryl, p-nitrobenzyl, and pivaloyloxymethyl esters of 6-diazopencillanic acid with furan, leading to the production of penicillanates, demonstrates the chemical reactivity of nitrobenzyl compounds in synthesizing complex organic molecules (Matlin et al., 1990).
Properties
IUPAC Name |
(2Z)-6-(2-methylprop-2-enoxy)-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12(2)11-24-15-7-8-16-17(10-15)25-18(19(16)21)9-13-3-5-14(6-4-13)20(22)23/h3-10H,1,11H2,2H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYRSIUIBOSPCO-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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